aminopurvalanol A
Overview
Description
IN1535, also known as Copper(II) acetate, is a chemical compound with the formula Cu(C2H3O2)2. It is a blue-green crystalline solid that is soluble in water and alcohol. Copper(II) acetate is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Copper(II) acetate can be synthesized through several methods. One common method involves the reaction of copper(II) oxide or copper(II) carbonate with acetic acid. The reaction conditions typically involve heating the mixture to facilitate the reaction and obtain the desired product. Industrial production methods often involve large-scale reactions using similar principles but with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Copper(II) acetate undergoes various types of chemical reactions, including:
Oxidation: Copper(II) acetate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) acetate or elemental copper using reducing agents such as hydrogen or hydrazine.
Substitution: Copper(II) acetate can participate in substitution reactions where the acetate group is replaced by other ligands. Common reagents used in these reactions include acetic acid, hydrogen, and various ligands. .
Scientific Research Applications
Copper(II) acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other copper compounds.
Biology: Copper(II) acetate is used in biochemical studies to investigate the role of copper in biological systems.
Industry: Copper(II) acetate is used in the production of pigments, as a mordant in dyeing processes, and in the manufacturing of various chemicals
Mechanism of Action
The mechanism of action of Copper(II) acetate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action include redox reactions and coordination chemistry, where copper ions can form complexes with other molecules .
Comparison with Similar Compounds
Copper(II) acetate can be compared with other copper compounds such as Copper(I) acetate, Copper(II) sulfate, and Copper(II) chloride. Each of these compounds has unique properties and applications:
Copper(I) acetate: Less stable and more reactive than Copper(II) acetate.
Copper(II) sulfate: Commonly used in agriculture and as a fungicide.
Copper(II) chloride: Used in various industrial processes and as a catalyst. The uniqueness of Copper(II) acetate lies in its specific reactivity and solubility properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMROQQYRRQPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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